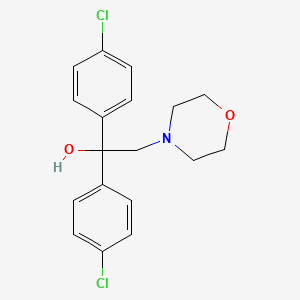

1,1-Bis(4-chlorophenyl)-2-morpholino-1-ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,1-Bis(4-chlorophenyl)-2-morpholino-1-ethanol (BCME) is an organic compound with a wide range of applications in scientific research. BCME is a versatile molecule, as it can be used in a variety of different reactions, including those involving nucleophilic substitution, aldehyde and ketone addition, and enolization. BCME is also a useful tool for studying the effects of different environmental conditions on the reactivity of organic molecules.

Applications De Recherche Scientifique

Enantioselective Synthesis

Amino alcohol ligands, which are structurally related to the compound of interest, have been used for the highly enantioselective addition of organozinc reagents to aldehydes. This process is critical in creating chiral molecules with high enantiomeric excess, a fundamental aspect of medicinal chemistry and drug development (Nugent, 2002).

Catalysis

Catalytic activities, especially in the oxidation of alcohols to corresponding aldehydes and ketones, have been reported. Oxo-rhenium complexes, for example, demonstrated efficient catalysis in alcohol oxidation, utilizing sulfoxide as the oxidant agent. This process is significant for industrial applications, including the synthesis of fine chemicals and pharmaceutical intermediates (Sousa et al., 2013).

Molecular Engineering

In the field of material science, molecular engineering of electron transport materials (ETMs) for organic light-emitting diodes (OLEDs) is a key application. By modulating hydrogen bonds in phenanthroline derivatives, researchers have developed materials with high thermal stability, large electron mobility, and excellent doping abilities. This work underscores the importance of chemical modification to enhance the performance of materials used in electronics (Bin et al., 2020).

Green Chemistry

The development of green chemistry methodologies for the oxidation of alcohols in water using palladium complexes highlights the industry's move towards more sustainable practices. This approach minimizes the use of harmful solvents and leverages water as a green solvent, aligning with environmental sustainability goals (ten Brink et al., 2000).

Biocatalysis

Biocatalysis offers a route to synthesize chiral intermediates of pharmaceutical importance with high enantioselectivity. The use of specific bacterial strains for the biotransformation of key intermediates into valuable chiral alcohols is an area of active research, demonstrating the intersection of microbiology and synthetic chemistry (Miao et al., 2019).

Mécanisme D'action

Target of Action

Related compounds such as ddt and its metabolites have been shown to interact with the androgen receptor (ar), particularly mutant ars found in certain tumor cells .

Mode of Action

It’s structurally related to ddt, which is known to modulate the voltage-gated sodium channel (vgsc) and has historically been used to control many insect pests .

Biochemical Pathways

For instance, DDT has been shown to stimulate androgen independence in prostate cancer cells through the activation of mutant Androgen Receptor and Mitogen-Activated Protein Kinase pathways .

Pharmacokinetics

Related compounds like ddt are known for their persistence in the environment, with a half-life up to 30 years . This suggests that 1,1-Bis(4-chlorophenyl)-2-morpholino-1-ethanol may also exhibit significant persistence and bioaccumulation.

Result of Action

Related compounds like ddt and its metabolites have been associated with several health and social problems due to their accumulation in the environment and their biomagnification properties in living organisms .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the persistence and bioaccumulation of related compounds like DDT are influenced by factors such as temperature, pH, and the presence of organic matter . These factors can affect the compound’s action, efficacy, and stability.

Propriétés

IUPAC Name |

1,1-bis(4-chlorophenyl)-2-morpholin-4-ylethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19Cl2NO2/c19-16-5-1-14(2-6-16)18(22,13-21-9-11-23-12-10-21)15-3-7-17(20)8-4-15/h1-8,22H,9-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMXKJABUCDBNPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-bromophenyl)sulfonyl]-N-(3-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2825604.png)

![2-[4-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2825605.png)

![N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-ethoxybenzamide](/img/structure/B2825608.png)

![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(tert-butyl)phenyl)methanone](/img/structure/B2825612.png)

![3-butyl-1,7-dimethyl-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2825618.png)

![(2E)-N-[4-(acetylamino)phenyl]-3-(4-propoxyphenyl)prop-2-enamide](/img/structure/B2825619.png)

![6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]quinolin-5-amine](/img/structure/B2825626.png)